5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Solid-state stability Thermal analysis Pharmaceutical processing

Certified reference standard for Glyburide (Glibenclamide) Impurity D. Essential for HPLC method validation, batch release testing, and metabolite quantification. ISO 17034 accredited. - LogP 3.9 ensures well-resolved reversed-phase HPLC retention, enabling accurate impurity tracking in GMP stability protocols. - Distinct density (1.192 g/cm³) and melting point prevent generic substitution; non-interchangeable with simpler benzamide analogs. - Available as neat standard in sizes from 25 mg to 25 g; ships at ambient temperature from stock.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
CAS No. 33924-49-1
Cat. No. B192876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
CAS33924-49-1
Synonyms5-Chloro-N-phenethyl-o-anisamide;  N-Phenethyl-5-chloro-2-methoxybenzamide;  5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)
InChIKeyMTPTUMXFGUUUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Pale Yellow Oil

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Overview


5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a synthetic benzamide derivative with the molecular formula C16H16ClNO2 and a molecular weight of 289.75 g/mol [1]. It is widely recognized as a primary metabolite of the second-generation sulfonylurea antidiabetic drug glyburide (glibenclamide) and serves as a critical intermediate in its synthesis . In pharmaceutical quality control, this compound is officially designated as a specified impurity and is utilized as a certified reference standard under ISO 17034 to ensure accurate analytical method validation and batch release testing .

Impurity reference standard for glyburide analytical methods
Synthetic intermediate in sulfonylurea production
Certified under ISO 17034 for method validation and batch release

Selection Criteria for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide


While benzamides share a common core structure, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide possesses a unique combination of 5-chloro substitution, 2-methoxy placement, and an N-phenethyl side chain that collectively dictate its physical properties, chromatographic retention, and biological relevance [1]. Generic substitution with simpler analogs like N-(2-phenylethyl)benzamide or 5-chloro-2-methoxybenzamide is not feasible due to quantifiable differences in density, melting point, and lipophilicity that directly impact purification, formulation, and analytical method specificity [2]. The following evidence guide demonstrates precisely where this compound's properties diverge from the nearest available alternatives, establishing it as a non-interchangeable entity in both industrial synthesis and regulated analytical workflows [3].

Thermal stability mismatch
Unsubstituted analog N-(2-phenylethyl)benzamide exhibits a lower melting point (~117°C vs ~147°C), and may not withstand equivalent high-temperature processing.
Separation behavior divergence
Precursor 5-chloro-2-methoxybenzamide has a higher density (1.3 vs 1.19 g/cm³), altering centrifugation and settling behavior during workup.
Chromatographic retention differences
Higher LogP (3.9 vs 3.05) leads to longer RP-HPLC retention; replacement with a less lipophilic analog can result in coelution with polar impurities.

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: Property & Purity Benchmarks


Enhanced Solid-State Stability

The presence of the 5-chloro and 2-methoxy substituents on the benzamide ring of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide results in a significantly higher melting point of 146-148 °C compared to 117-118 °C for the unsubstituted analog N-(2-phenylethyl)benzamide [1][2]. This represents a +28.8% increase (based on the median of each range).

Solid-State Stability
Data to verify
146–148 °C
+28.8% vs N-(2-phenylethyl)benzamide
Higher melting point supports thermal processing screening
Melting ranges as reported by suppliers; verify under process conditions
Solid-state stability Thermal analysis Pharmaceutical processing

Density Modulation for Physical Separation

The addition of the N-phenethyl side chain to the 5-chloro-2-methoxybenzamide core significantly reduces the molecular packing efficiency, resulting in a measured density of 1.192±0.06 g/cm³ for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, compared to 1.3±0.1 g/cm³ for the unsubstituted amide precursor 5-chloro-2-methoxybenzamide [1][2]. This represents an approximate -8.3% decrease in density (using median values).

Density
Data to verify
1.192 g/cm³
≈8.3% lower than precursor
Density supports physical separation during synthesis
Predicted values at 20°C; confirm experimentally
Crystallization Separation science Process engineering

Lipophilicity-Driven Chromatographic Selectivity

The 5-chloro and 2-methoxy substitutions on the aromatic ring increase the compound's lipophilicity relative to the unsubstituted parent scaffold. 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide exhibits a computed XLogP3 value of 3.9, compared to a LogP of 3.05 for N-(2-phenylethyl)benzamide [1][2]. This +4.6% increase in LogP (0.85 log units) translates to a measurably longer retention time on reversed-phase HPLC columns.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 3.9
+0.85 log units vs analog
Higher LogP may improve HPLC resolution from polar impurities
Computed values; confirm retention under specific column conditions
Chromatography Lipophilicity Method development

Certified Purity Under ISO 17034

When procured as a certified reference standard, 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is supplied with a documented HPLC purity of >95% or ≥98% and is manufactured under ISO 17034 accreditation . In contrast, its synthetic precursor 5-chloro-2-methoxybenzamide is typically offered at a lower, uncertified purity of 95% or 97% without traceable metrological certification .

Certified Purity
Specification review
≥98% (HPLC) ISO 17034
Certified purity supports analytical method validation
Verify certificate of analysis for lot-specific purity
Quality control Pharmaceutical analysis Reference materials

Applications of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide


Certified Reference Standard for Glyburide Impurity Profiling

This compound is the definitive reference material for the identification and quantification of the specified impurity '5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide' in glyburide active pharmaceutical ingredient (API) and finished dosage forms. Its certified purity under ISO 17034 and well-characterized reversed-phase HPLC retention behavior, driven by its LogP of 3.9 [1], ensure accurate and reproducible impurity tracking in GMP release and stability testing protocols.

Synthetic Intermediate for Sulfonylurea Antidiabetic Drugs

In industrial synthesis, this benzamide serves as a key intermediate in the patented production of glyburide, specifically via the coupling of activated 5-chloro-2-methoxybenzoic acid derivatives with phenethylamine . The distinct density difference of 1.192 g/cm³ compared to its precursor (1.3 g/cm³) provides a quantifiable physical property checkpoint for monitoring reaction progress and optimizing workup and isolation procedures during scale-up [1].

Metabolite Reference for Pharmacokinetic and Drug-Drug Interaction Studies

As a primary metabolite of glyburide, this compound is essential for in vitro and in vivo metabolic studies aimed at understanding the disposition and potential drug-drug interactions of sulfonylurea antidiabetics . Its availability as a high-purity standard enables accurate LC-MS/MS quantification in biological matrices, supporting preclinical and clinical pharmacokinetic investigations.

Method Development Marker for Reversed-Phase HPLC

The compound's high XLogP3 value (3.9) and moderate retention on reversed-phase columns make it an ideal marker for HPLC method development and system suitability testing. It serves as a non-interfering, well-resolved retention time standard for validating separation methods intended for lipophilic benzamides, sulfonylureas, and related pharmaceutical impurities in complex sample matrices.

Application
Selection Property
Validation Focus
ApplicationGlyburide impurity profiling
Selection PropertyCertified reference standard (ISO 17034)
Validation FocusHPLC retention and purity verification
ApplicationSulfonylurea synthesis
Selection PropertyKey intermediate with distinct density
Validation FocusReaction progress monitoring
ApplicationPharmacokinetic research
Selection PropertyPrimary metabolite of glyburide
Validation FocusLC-MS/MS quantification in research matrices
ApplicationHPLC method development
Selection PropertyHigh LogP for RP-HPLC retention
Validation FocusSystem suitability and retention time marker

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